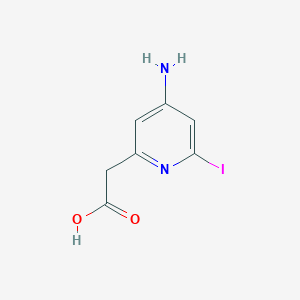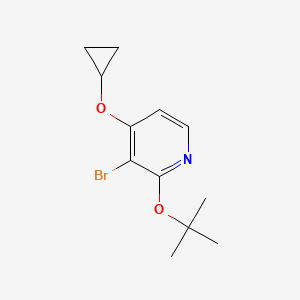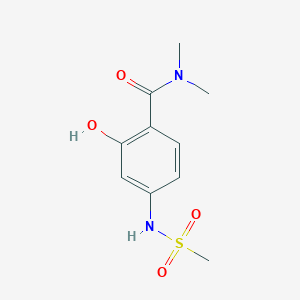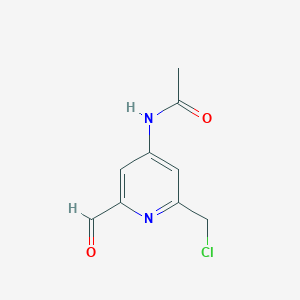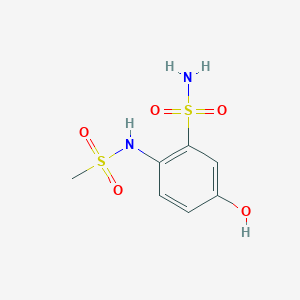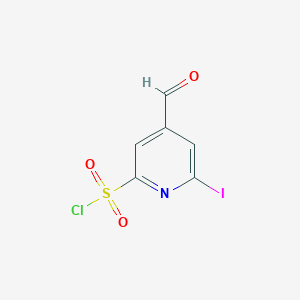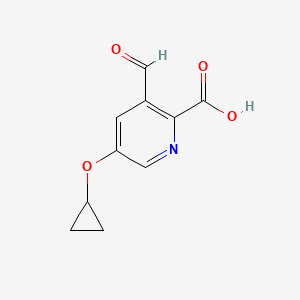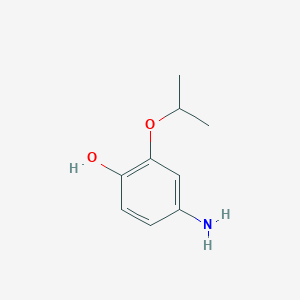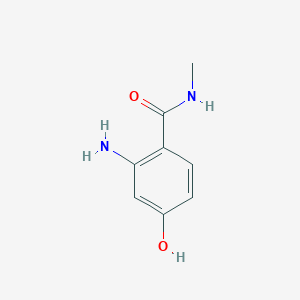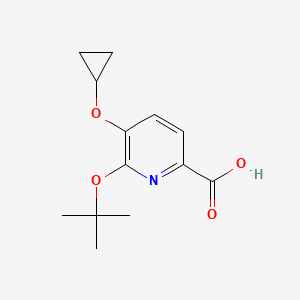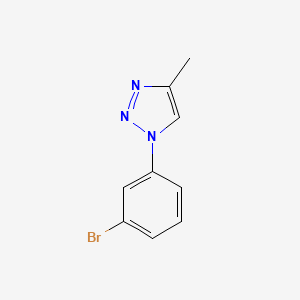
4-Acetylpyridine-2,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylpyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the fourth position and two aldehyde groups at the second and sixth positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpyridine-2,6-dicarbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the acetylation of pyridine followed by formylation to introduce the aldehyde groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize by-products and maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetylpyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: 4-Acetylpyridine-2,6-dicarboxylic acid.
Reduction: 4-(1-Hydroxyethyl)pyridine-2,6-dicarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Acetylpyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Acetylpyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the acetyl group.
4-Acetylpyridine: Contains the acetyl group but lacks the aldehyde groups.
Pyridine-2,6-dicarbaldehyde: Similar structure but lacks the acetyl group.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4-acetylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)7-2-8(4-11)10-9(3-7)5-12/h2-5H,1H3 |
InChI-Schlüssel |
JUAGGGYFEORBIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



